(Z)-2-cyano-N-(3,4-dichlorophenyl)-3-phenylprop-2-enamide
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Overview
Description
(Z)-2-cyano-N-(3,4-dichlorophenyl)-3-phenylprop-2-enamide is an organic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a cyano group, a dichlorophenyl group, and a phenylprop-2-enamide moiety, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-cyano-N-(3,4-dichlorophenyl)-3-phenylprop-2-enamide typically involves the reaction of 3,4-dichloroaniline with cinnamaldehyde in the presence of a base, followed by the addition of a cyano group. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3) to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This can include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-cyano-N-(3,4-dichlorophenyl)-3-phenylprop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the cyano group or the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (KMnO4, H2O2), reducing agents (LiAlH4, NaBH4), and nucleophiles (amines, alcohols). Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-cyano-N-(3,4-dichlorophenyl)-3-phenylprop-2-enamide is used as a building block for the synthesis of more complex molecules.
Biology
Biologically, this compound has been studied for its potential as an anticancer agent. Research has shown that it exhibits selective antitumor activity in breast cancer cell lines via the aryl hydrocarbon receptor pathway .
Medicine
In medicine, the compound’s ability to interact with specific molecular targets makes it a candidate for drug development. Its selective activity against cancer cells highlights its potential as a therapeutic agent.
Industry
Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility in chemical reactions makes it valuable for various industrial applications .
Mechanism of Action
The mechanism of action of (Z)-2-cyano-N-(3,4-dichlorophenyl)-3-phenylprop-2-enamide involves its interaction with the aryl hydrocarbon receptor (AhR) pathway. Upon binding to AhR, the compound induces the expression of CYP1-metabolizing mono-oxygenases, leading to DNA damage, checkpoint activation, S-phase cell cycle arrest, and cell death in sensitive breast cancer cell lines . This pathway highlights the compound’s potential as a selective anticancer agent.
Comparison with Similar Compounds
Similar Compounds
3,5-Dichloro-N-(2-chlorophenyl)benzamide: Similar in structure but differs in the position and number of chlorine atoms.
3,4-Dichlorophenyl urea: Contains a urea group instead of the cyano and phenylprop-2-enamide moieties.
Uniqueness
(Z)-2-cyano-N-(3,4-dichlorophenyl)-3-phenylprop-2-enamide is unique due to its combination of a cyano group, dichlorophenyl group, and phenylprop-2-enamide moiety
Properties
IUPAC Name |
(Z)-2-cyano-N-(3,4-dichlorophenyl)-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O/c17-14-7-6-13(9-15(14)18)20-16(21)12(10-19)8-11-4-2-1-3-5-11/h1-9H,(H,20,21)/b12-8- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YERJUASONIYYRB-WQLSENKSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C(/C#N)\C(=O)NC2=CC(=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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